molecular formula C27H30Cl2O7 B032492 6beta-Hydroxy Mometasone Furoate CAS No. 132160-74-8

6beta-Hydroxy Mometasone Furoate

Cat. No. B032492
M. Wt: 537.4 g/mol
InChI Key: YPDNOVWUTMHAKI-IVRQEYNQSA-N
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Description

6beta-Hydroxy Mometasone Furoate is a metabolite of Mometasone Furoate . It belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins, and derivatives . It is used for proteomics research .


Synthesis Analysis

The industrial manufacturing routes to Mometasone Furoate, from which 6beta-Hydroxy Mometasone Furoate is derived, are generally accompanied by the formation of numerous process impurities that need to be detected and quantified, as requested by regulatory authorities . The multi-gram scale preparation of 21′-chloro- (16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate (mometasone furoate EP impurity C), one of the known impurities of mometasone furoate, has been reported .


Molecular Structure Analysis

The molecular formula of 6beta-Hydroxy Mometasone Furoate is C27H30Cl2O7 . The molecular weight is 537.43 .


Physical And Chemical Properties Analysis

6beta-Hydroxy Mometasone Furoate is a solid substance . It has a melting point of 228-230° C . The water solubility is 0.0216 mg/mL .

Scientific Research Applications

Metabolic Pathways and Enzyme Interaction

  • Metabolic Behavior : 6beta-Hydroxy Mometasone Furoate (6β-OH MF), a metabolite of Mometasone Furoate (MF), is extensively metabolized in the liver and minimally in extrahepatic tissues including the intestine, stomach, lung, and kidney. It primarily undergoes 6β-hydroxylation mediated by the CYP3A enzyme in rat liver microsomes (Teng, Cutler, & Davies, 2003).
  • Enzyme Kinetics : The 6β-hydroxylation of MF, leading to the formation of 6β-OH MF, follows monophasic Michaelis-Menten kinetics, indicating a specific enzymatic interaction, predominantly involving CYP3A (Teng, Cutler, & Davies, 2003).

Receptor Affinities and Clinical Implications

  • Glucocorticoid Receptor Activity : 6β-OH MF displays significant receptor binding affinities to human lung glucocorticoid receptors. Its relative receptor affinity is comparable to that of other clinically used corticosteroids, which may contribute to understanding the pharmacokinetics and clinical effects of MF (Valotis & Högger, 2004).

Pharmacodynamics and Clinical Efficacy

  • Efficacy in Dermatological Conditions : MF, and by extension, its metabolite 6β-OH MF, is used in the treatment of various dermatological conditions such as atopic dermatitis and psoriasis. MF demonstrates greater efficacy compared to other corticosteroids in these conditions (Lebwohl & the mometasone furoate study group, 1999).

Anti-Inflammatory Properties

  • Cytokine Inhibition : MF, and potentially its metabolite 6β-OH MF, shows potent inhibition of inflammatory cytokines such as IL-1, IL-6, and TNF-alpha. This suggests a significant role in mitigating inflammation in various disorders (Barton, Jakway, Smith, & Siegel, 1991).

Pharmacokinetics

  • Stability and Degradation : In various biological fluids and tissues, MF undergoes degradation to form 6β-OH MF among other products. Understanding these degradation pathways is crucial for formulating stable pharmaceutical preparations (Teng, Cutler, & Neil Davies, 2003).

Potential Clinical Applications Beyond Allergies

  • Broader Application in Inflammatory Disorders : Beyond its traditional use in treating allergies, MF and its metabolites like 6β-OH MF may be effective in other inflammatory disorders due to their potent anti-inflammatory properties (Drunen, Meltzer, Bachert, Bousquet, & Fokkens, 2005).

Safety And Hazards

Mometasone Furoate may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .

properties

IUPAC Name

[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2O7/c1-14-9-16-17-11-19(31)18-10-15(30)6-7-24(18,2)26(17,29)21(32)12-25(16,3)27(14,22(33)13-28)36-23(34)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,31-32H,9,11-13H2,1-3H3/t14-,16+,17+,19-,21+,24+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDNOVWUTMHAKI-IVRQEYNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxy Mometasone Furoate

CAS RN

132160-74-8
Record name 6-beta Hydroxy mometasone furoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-.BETA. HYDROXY MOMETASONE FUROATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FR2JX5V72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6beta-Hydroxy Mometasone Furoate

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